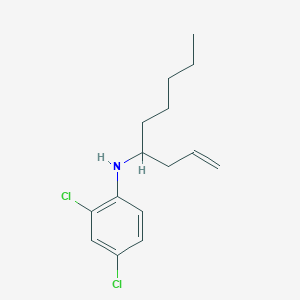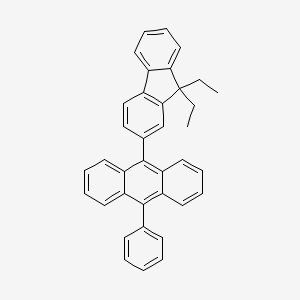
9-(9,9-Diethyl-9H-fluoren-2-YL)-10-phenylanthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(9,9-Diethyl-9H-fluoren-2-YL)-10-phenylanthracene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons This compound is characterized by its unique structure, which includes a fluorenyl group and a phenylanthracene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(9,9-Diethyl-9H-fluoren-2-YL)-10-phenylanthracene typically involves multi-step organic reactions. One common method includes the Friedel-Crafts alkylation of fluorenone with diethyl sulfate to form 9,9-diethylfluorene. This intermediate is then subjected to a Suzuki coupling reaction with 10-bromoanthracene in the presence of a palladium catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
9-(9,9-Diethyl-9H-fluoren-2-YL)-10-phenylanthracene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are employed under various conditions.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Hydrofluorene derivatives.
Substitution: Halogenated or alkylated derivatives of the original compound.
Aplicaciones Científicas De Investigación
9-(9,9-Diethyl-9H-fluoren-2-YL)-10-phenylanthracene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems and as a fluorescent probe for imaging.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices.
Mecanismo De Acción
The mechanism by which 9-(9,9-Diethyl-9H-fluoren-2-YL)-10-phenylanthracene exerts its effects is primarily through its interaction with various molecular targets. The compound can intercalate into DNA, affecting its structure and function. Additionally, it can participate in electron transfer processes, making it valuable in electronic applications. The pathways involved include π-π stacking interactions and charge transfer mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
- 9,9-Dimethyl-9H-fluorene-2-yl-2-boronic acid
- 9,9-Dioctyl-9H-fluorene-2,7-diboronic acid bis(pinacol) ester
- 2,7-Dibromo-9,9-dimethyl-9H-fluorene
Uniqueness
Compared to similar compounds, 9-(9,9-Diethyl-9H-fluoren-2-YL)-10-phenylanthracene stands out due to its unique combination of a fluorenyl group and a phenylanthracene moiety. This structural feature imparts distinct electronic and photophysical properties, making it particularly suitable for applications in organic electronics and photonics.
Propiedades
Número CAS |
626236-30-4 |
|---|---|
Fórmula molecular |
C37H30 |
Peso molecular |
474.6 g/mol |
Nombre IUPAC |
9-(9,9-diethylfluoren-2-yl)-10-phenylanthracene |
InChI |
InChI=1S/C37H30/c1-3-37(4-2)33-21-13-12-16-27(33)28-23-22-26(24-34(28)37)36-31-19-10-8-17-29(31)35(25-14-6-5-7-15-25)30-18-9-11-20-32(30)36/h5-24H,3-4H2,1-2H3 |
Clave InChI |
AULNMXTUMXERGY-UHFFFAOYSA-N |
SMILES canónico |
CCC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=C5C=CC=CC5=C(C6=CC=CC=C64)C7=CC=CC=C7)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


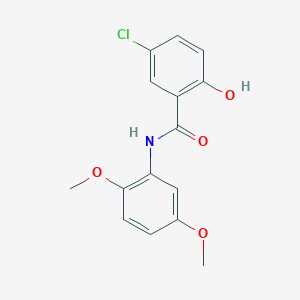

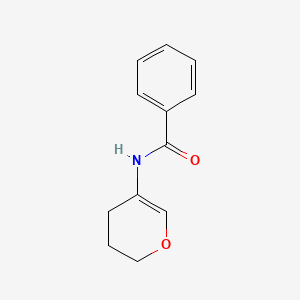
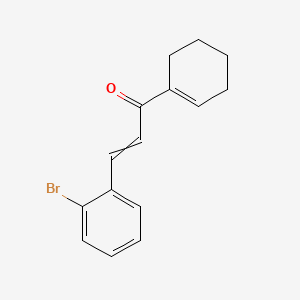
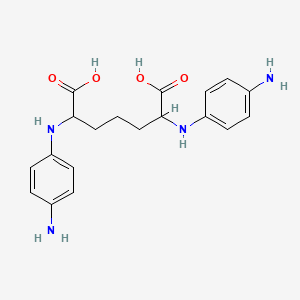
![3-tert-Butyl 3',5-dimethyl 2'-amino-5'-hydroxy[1,1'-biphenyl]-3,3',5-tricarboxylate](/img/structure/B12601365.png)

![Benzene, 1-[(1S)-1-cyclohexyl-3-phenyl-2-propynyl]-4-methoxy-](/img/structure/B12601379.png)
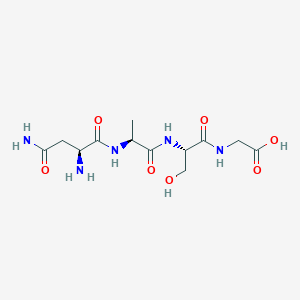
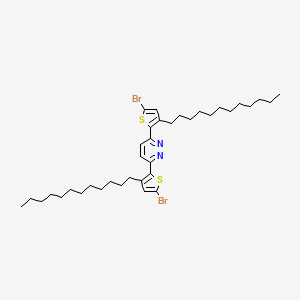
![5-Methoxy-6-[(4-methoxyphenyl)sulfanyl]-2-methyl-1,3-benzothiazole-4,7-dione](/img/structure/B12601403.png)
![([1,1'-Biphenyl]-2,2'-diyl)bis[(piperazin-1-yl)methanone]](/img/structure/B12601413.png)
![N-[4-Fluoro-3-iodo-2-(phenylethynyl)phenyl]methanethioamide](/img/structure/B12601421.png)
